Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone, also known as P2P, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. P2P is a small molecule inhibitor that has shown promising results in targeting various disease-causing proteins.
Mécanisme D'action
Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone inhibits the activity of CDK4 and PKC by binding to the active site of these proteins and preventing their interaction with their respective substrates. Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone has been shown to have a high affinity for the ATP-binding site of CDK4 and PKC, which is essential for their activity.
Biochemical and Physiological Effects:
Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone has been shown to have a significant effect on cell proliferation and apoptosis. Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone has also been shown to inhibit the migration and invasion of cancer cells, which are essential processes for tumor metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone is its ability to inhibit multiple disease-causing proteins, which makes it a potential candidate for the development of multi-targeted therapies. Another advantage of Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone is its relatively low toxicity, which makes it a potential candidate for clinical trials. However, one of the limitations of Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone is its poor solubility in water, which makes it difficult to administer orally.
Orientations Futures
There are several future directions for the research and development of Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone. One of the future directions is to optimize the synthesis method of Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone to improve its yield and purity. Another future direction is to investigate the pharmacokinetics and pharmacodynamics of Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone in vivo to determine its efficacy and toxicity. Additionally, future research could focus on the development of Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone derivatives with improved solubility and potency. Finally, further studies could investigate the potential applications of Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Conclusion:
In conclusion, Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone has shown the ability to inhibit various disease-causing proteins, and its mechanism of action has been well characterized. Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone has shown significant biochemical and physiological effects, and it has several advantages and limitations for lab experiments. There are several future directions for the research and development of Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone, and further studies could lead to the development of novel therapies for various diseases.
Méthodes De Synthèse
The synthesis of Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone involves the reaction of 2-aminopyridine with 4-(pyrrolidine-1-carbonyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting product is then purified by column chromatography to obtain pure Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone.
Applications De Recherche Scientifique
Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone has shown potential applications in drug discovery and development due to its ability to inhibit various disease-causing proteins. Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle regulation and is overexpressed in various types of cancer. Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Propriétés
IUPAC Name |
pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c20-14(13-5-1-2-6-16-13)17-9-11-19(12-10-17)15(21)18-7-3-4-8-18/h1-2,5-6H,3-4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYVMBKTYPCUIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.